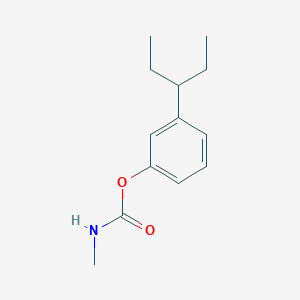

M-(1-Ethylpropyl)phenyl methylcarbamate

Übersicht

Beschreibung

M-(1-Ethylpropyl)phenyl methylcarbamate is a chemical compound with the molecular formula C13H19NO2. It is also known by other names such as Phenol, 3-(1-ethylpropyl)-, 1-(N-methylcarbamate), and Carbamic acid, methyl-, m-(1-ethylpropyl)phenyl ester . This compound was formerly used as a soil insecticide and is a major component of Bufencarb .

Vorbereitungsmethoden

The synthesis of M-(1-Ethylpropyl)phenyl methylcarbamate involves the carbamoylation of phenols. One common method is the reaction of N-substituted carbamoyl chlorides with substituted phenols . This reaction can be carried out in a one-pot procedure, which is economical and efficient. Another method involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

M-(1-Ethylpropyl)phenyl methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where the carbamate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

M-(1-Ethylpropyl)phenyl methylcarbamate has several scientific research applications:

Wirkmechanismus

M-(1-Ethylpropyl)phenyl methylcarbamate exerts its effects primarily by inhibiting cholinesterase enzymes, specifically acetylcholinesterase (AChE) . This inhibition is achieved through the carbamoylation of the active sites of these enzymes, forming unstable complexes. This suppression of acetylcholine esterase activity leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses .

Vergleich Mit ähnlichen Verbindungen

M-(1-Ethylpropyl)phenyl methylcarbamate is similar to other carbamate insecticides, such as:

3-(1-Methylbutyl)phenyl methylcarbamate: Another component of Bufencarb, used similarly as an insecticide.

Carbaryl: A widely used carbamate insecticide with a broad control spectrum.

What sets this compound apart is its specific structure and the unique balance of its insecticidal properties and toxicity profile .

Biologische Aktivität

M-(1-Ethylpropyl)phenyl methylcarbamate, commonly known as a component of the insecticide Bufencarb, is a member of the carbamate class of compounds. This article explores its biological activity, particularly its mechanism of action as a cholinesterase inhibitor, which is critical for its efficacy as an insecticide.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of approximately 221.3 g/mol. This compound is characterized by its unique alkyl chain structure, which enhances its biological activity compared to simpler carbamates.

Cholinesterase Inhibition

The primary mechanism through which this compound exerts its biological effects is by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in insects. AChE hydrolyzes the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in continuous stimulation of muscles and ultimately causing paralysis and death in insects .

Comparison with Other Carbamates

Research indicates that this compound exhibits significantly higher anti-cholinesterase activity compared to some of its homologs. For instance, it has been reported that its cholinergic activity is approximately ten times greater than that of m-t-butylphenyl N-methylcarbamate, underscoring its potential effectiveness as an agricultural pesticide .

Biological Activity in Various Systems

This compound's interactions with biological systems have been studied extensively. The following table summarizes findings from various studies regarding its toxicity and biological effects:

Case Studies

- Insecticidal Efficacy : In agricultural settings, this compound has been shown to effectively control pest populations, particularly against cold-blooded animal parasites such as insects and arachnids. Its application as a contact and digestive toxicant highlights its versatility in pest management strategies .

- Environmental Impact : Studies have indicated that while this compound is effective against pests, it poses potential risks to non-target organisms due to its mechanism of action on cholinesterase enzymes. This raises concerns regarding environmental safety and necessitates careful regulation of its use in agricultural practices .

Eigenschaften

IUPAC Name |

(3-pentan-3-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h6-10H,4-5H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSFWBAOKCZZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=CC(=CC=C1)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042102 | |

| Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-04-8 | |

| Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(1-Ethylpropyl)phenyl methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKB1UJJ0WL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-(1-ETHYLPROPYL)PHENYL METHYLCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.